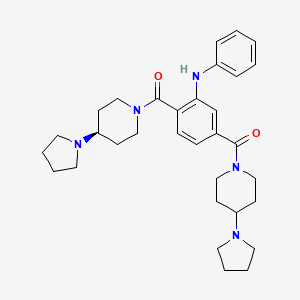UNC1215

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- Chemical Database Listings: The compound can be found in several chemical databases like BroadPharm [] and Parchem. These listings provide basic information such as the compound's structure and CAS number (1415800-43-9) but no details on its use in research.
Further exploration might be possible through:
- Scientific Literature Search: Searching scientific databases like PubMed or Google Scholar with the CAS number or the full name of the compound could reveal research articles that mention it. This could provide insights into its potential applications.
- Patent Databases: Investigating patent databases might uncover patents where this compound is claimed as part of an invention. Patents often disclose the intended use of the claimed invention.
UNC1215 is a small molecule compound identified as an inhibitor of the L3MBTL3 protein, which is involved in recognizing methylated lysine residues on histones and other proteins. The compound has a chemical structure that allows it to bind specifically to the Kme-binding pocket of the MBT (Malignant Brain Tumor) domains of L3MBTL3, thus disrupting its function. This interaction is significant in the context of epigenetic regulation and cellular processes such as DNA damage repair and apoptosis .
- Nitration: Introduction of a nitro group to the aromatic ring.
- Nitro Reduction: Conversion of the nitro group to an amine.
- Buchwald Reaction: A palladium-catalyzed coupling reaction that forms carbon-carbon bonds.
- Esterolysis Reaction: Hydrolysis of an ester to form an acid and an alcohol.
- Condensation Reaction: Formation of a new compound through the elimination of water .
These reactions highlight the synthetic complexity required to produce UNC1215, showcasing its multifaceted chemical nature.
UNC1215 exhibits notable biological activity by selectively binding to L3MBTL3, enhancing the mobility of GFP-tagged L3MBTL3 within cells. This interaction is crucial for understanding how methylation affects protein function and cellular signaling pathways. Importantly, UNC1215 has been shown to be nontoxic to cells, making it a valuable tool in biological research .
The synthesis methods for UNC1215 have been detailed in patent literature, outlining a stepwise approach that includes:
- Starting Materials: Precursors suitable for nitration and subsequent reactions.
- Reagent Selection: Specific reagents are chosen for each step to ensure high yield and purity.
- Reaction Conditions: Temperature, pressure, and time are optimized for each reaction phase to facilitate successful synthesis .
This methodical approach ensures that UNC1215 can be produced reliably for research purposes.
UNC1215 serves as a critical research tool in several domains:
- Epigenetics Research: It aids in studying the role of methylation in gene expression and chromatin dynamics.
- Cancer Biology: By inhibiting L3MBTL3, researchers can explore its implications in cancer progression and treatment strategies.
- Drug Discovery: As a chemical probe, UNC1215 helps identify potential therapeutic targets related to methylation patterns in various diseases .
Studies involving UNC1215 have demonstrated its ability to interact with L3MBTL3 effectively. This binding alters the protein's function and cellular localization, providing insights into how methylation impacts protein interactions within cellular contexts. Such studies are vital for elucidating the mechanistic pathways influenced by epigenetic modifications .
Several compounds share structural or functional similarities with UNC1215, each contributing uniquely to epigenetic research:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| UNC0638 | Inhibits other methyllysine readers | Broader spectrum of activity against multiple targets |
| GSK-J4 | Inhibits Jumonji demethylases | Focus on demethylation rather than binding |
| ML324 | Targets bromodomain-containing proteins | Different mechanism of action related to acetylation |
UNC1215 stands out due to its specific targeting of L3MBTL3 and its role in modulating methylation-dependent interactions, making it particularly relevant for studies focused on this protein's functions .








